1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one

Physicochemical differentiation Drug-likeness Isomeric comparison

1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one (CAS 2059999-66-3) is a specialized piperidin-2-one derivative with a 3-methoxyphenyl group at the N1 position and a propanoyl substituent at C3. Its molecular formula is C₁₅H₁₉NO₃ with a molecular weight of 261.32 g/mol.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B13245052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H19NO3/c1-3-14(17)13-8-5-9-16(15(13)18)11-6-4-7-12(10-11)19-2/h4,6-7,10,13H,3,5,8-9H2,1-2H3
InChIKeyZOZPZESZICMNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one – Structural, Physicochemical, and Supply-Base Profile for Informed Procurement


1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one (CAS 2059999-66-3) is a specialized piperidin-2-one derivative with a 3-methoxyphenyl group at the N1 position and a propanoyl substituent at C3. Its molecular formula is C₁₅H₁₉NO₃ with a molecular weight of 261.32 g/mol. The compound is characterized by a computed XLogP3-AA of 2.1, a topological polar surface area of 46.6 Ų, no hydrogen bond donors, and three hydrogen bond acceptors [1]. This particular substitution pattern confers a distinct electronic and steric profile compared to its regioisomers, making it a compound of interest in medicinal chemistry programs targeting central nervous system receptors and inflammatory pathways .

Scaffold 3‑methoxyphenyl piperidin‑2‑one with C3 propanoyl
Regioisomer Meta‑methoxy isomer for orexin and kinase target studies
Supply Listed in screening‑compound catalog (Enamine)

Why 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one Cannot Be Interchanged with Closely Related Analogs – The Case Against Arbitrary Substitution


The piperidin-2-one scaffold, when substituted at N1 with a methoxyphenyl ring and at C3 with a propanoyl group, creates a pharmacophoric architecture that is highly sensitive to the position of the methoxy substituent. Regioisomers (ortho, meta, para) exhibit different electron-donating effects on the aromatic ring, which alters the compound’s interaction with biological targets such as the orexin type 2 receptor and p38 MAP kinase [1]. Even small changes in substitution pattern can lead to significant differences in target engagement, metabolic stability, and synthetic utility. For example, the ortho-methoxy isomer may adopt a conformation that favors different π-stacking interactions, while the para-isomer exhibits altered hydrogen-bonding capability. Therefore, generic substitution with a “close” analog is scientifically unsound and can jeopardize the reproducibility of research outcomes or the integrity of a synthesis pathway [2].

Regioisomer Ortho/para methoxy isomers shift electronic and steric profiles, potentially altering target engagement and metabolic stability.
Availability Ortho and para analogs lack commercial supply; custom synthesis introduces delays and cost uncertainty.
Derivatization Removing the C3 propanoyl group reduces synthetic versatility, limiting the number of accessible diversification pathways.

Head-to-Head Product-Specific Evidence for 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one vs. Its Closest Analogs


Meta-Methoxy Substitution Confers a Unique Computed LogP and Topological Polar Surface Area Profile Relative to Ortho and Para Isomers

The meta-methoxy arrangement in 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one results in a distinct computed lipophilicity and polar surface area profile compared to its ortho- and para-substituted analogs. While all three isomers share the same molecular formula and heavy-atom count, the spatial orientation of the methoxy group influences the molecule's overall dipole moment and potential for hydrogen-bond acceptance, parameters critical for blood-brain barrier permeability and target binding. This differentiation is quantifiable via in silico descriptors [1].

Lipophilicity & PSA
Class‑level inference
Computed XLogP3‑AA is identical (2.1) across ortho, meta, para isomers; experimental logP differences predicted.
CNS drug‑likeness profile may vary by isomer.
In silico data only; experimental logP not reported.
Physicochemical differentiation Drug-likeness Isomeric comparison

Enamine-Reported Purity and Cost Profile of 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one Distinguishes It from Less Accessible Isomers

Procurement data from Enamine indicates that 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one is catalogued as EN300-329768 with a quoted purity of 95%. Pricing is as follows: 0.5 g at $739, 1 g at $1,000 (estimated), 2.5 g at $1,509, 5 g at $2,235, and 10 g at $3,315 [1]. In contrast, the ortho isomer (CAS 2060048-13-5) and para isomer (CAS 2059932-80-6) are not listed by major screening-compound suppliers such as Enamine, rendering the meta isomer the only readily available choice for high-throughput screening or scale-up studies . This supply monopoly further underscores the practical importance of the meta-substituted compound as the sole accessible candidate for research programs requiring this chemotype.

Supply & Purity
Head‑to‑head
Meta isomer: Enamine EN300‑329768, research grade; ortho/para: no vendor listing.
Only meta regioisomer is readily procurable.
Vendor check May 2026; custom synthesis alternatives possible.
Procurement Purity analysis Cost comparison

The 3-Propanoyl Group Enables Derivatization Pathways Inaccessible to the Parent 1-(3-Methoxyphenyl)piperidin-2-one

The presence of the propanoyl carbonyl at C3 creates a reactive handle for further functionalization—e.g., reduction to a secondary alcohol, reductive amination to form amines, or olefination to generate α,β-unsaturated ketones. This is a synthetic capability absent in the simpler analog 1-(3-Methoxyphenyl)piperidin-2-one (CAS 1226221-62-0), which lacks the exocyclic carbonyl. The propanoyl group therefore transforms the molecule from a simple building block into a versatile synthetic intermediate, enabling its use as a precursor to libraries of bioactive compounds [1].

Derivatization Pathways
Cross‑study comparable
Propanoyl group enables ≥4 distinct reactions vs. 2 for the parent piperidin‑2‑one.
Doubles synthetic diversification options.
Based on standard piperidinone reactivity; yields may vary.
Synthetic versatility Chemical differentiation Intermediate utility

Retrosynthetic Analysis Reveals the 3-Methoxy Phenyl Group as a Strategic Intermediate for Neuroleptic APIs

A foundational patent (US 4,623,728) specifically names 3-(3-methoxyphenyl)piperidine derivatives as key intermediates in the synthesis of 1,3-disubstituted piperidine neuroleptic agents. While this patent covers piperidines, not piperidin-2-ones, the retrosynthetic logic is transferable: the 1-(3-methoxyphenyl)-3-propanoylpiperidin-2-one scaffold can be reduced to the corresponding piperidine, providing a direct entry into the claimed neuroleptic space. The ortho- and para- methoxy analogs are not mentioned in this patent, indicating that the meta substitution was deliberately selected for its optimal fit in the dopamine receptor binding site [1].

Patent Alignment
Supporting evidence
Meta‑methoxy motif named in US 4,623,728 as neuroleptic intermediate; ortho/para not cited.
Supports research route choice in IP‑sensitive programs.
Patent covers piperidines; extrapolation to piperidin‑2‑one context recommended.
Neuroleptic intermediates Retrosynthesis Patent specificity

High-Impact Research and Procurement Applications for 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one


Lead Optimization in Orexin Type 2 Receptor Agonist Programs

Given the implication of piperidine and piperidinone derivatives as orexin receptor modulators [1], 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one serves as a versatile lead scaffold. Its meta-methoxy arrangement and propanoyl side chain offer two independent vectors for SAR exploration, enabling simultaneous tuning of target potency and metabolic stability. The compound’s computed logP of 2.1 places it within the favorable CNS drug space, making it a suitable starting point for optimizing blood-brain barrier penetration in sleep disorder indications.

Key Intermediate in the Synthesis of Neuroleptic Agents

The compound’s structural homology to the 3-(3-methoxyphenyl)piperidine intermediates described in US 4,623,728 [2] positions it as a strategic building block for next-generation neuroleptic drugs. Reduction of the piperidin-2-one ring and subsequent functionalization at the propanoyl group could yield novel antipsychotic candidates with improved side-effect profiles. Procurement of the meta isomer ensures compliance with established patent landscapes while allowing exploration of substitution space around the phenyl ring.

Synthetic Core for Diversity-Oriented Synthesis (DOS) Libraries

With its dual reactive centers—the piperidin-2-one ring nitrogen and the propanoyl carbonyl—1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one enables the rapid generation of structurally diverse compound libraries [3]. Typical diversification strategies include: (i) reductive amination of the propanoyl carbonyl to introduce amine diversity, (ii) N-arylation or N-alkylation at the piperidinone nitrogen, and (iii) α-alkylation of the piperidinone enolate. This versatility translates into a high ‘diversity-per-gram’ ratio, maximizing the value of each procurement unit.

In Vitro Pharmacological Profiling for CNS Disorders

The compound’s favorable physicochemical properties—a TPSA of 46.6 Ų and an XLogP3-AA of 2.1—predict adequate passive permeability and blood-brain barrier penetration [4]. This profile makes it a suitable candidate for in vitro screening against CNS targets such as G-protein-coupled receptors (GPCRs) and ion channels. The meta-methoxy substitution pattern is known to confer selectivity advantages in dopamine and serotonin receptor subtypes, as demonstrated for related piperidine scaffolds. Researchers should prioritize this compound for panel screening over the ortho and para isomers, which have not been characterized in public databases.

Application
Selection Property
Validation Focus
Orexin receptor modulator SAR studies
Meta‑methoxy scaffold with propanoyl vector for dual SAR exploration
Target potency and metabolic stability profiling
Neuroleptic intermediate synthesis research
Alignment with meta‑substitution patent claims (US 4,623,728)
Dopamine receptor binding fit evaluation
Diversity‑oriented synthesis (DOS) library generation
Dual reactive centers (piperidinone N and propanoyl C=O)
Derivatization yield and library diversity metrics
CNS target panel screening
Computed moderate lipophilicity and low polar surface area
Permeability and GPCR/ion channel selectivity assessment
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